![molecular formula C9H11ClN4 B1438187 3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094292-89-3](/img/structure/B1438187.png)
3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
Vue d'ensemble
Description
“3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the molecular formula C9H11ClN4 . It has a molecular weight of 210.67 . This compound is part of a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN4/c1-9(2,3)8-13-12-7-4-6(10)11-5-14(7)8/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activity
1,2,4-Triazole and pyrimidine derivatives have shown promising antibacterial and antimicrobial activities. These compounds have been studied for their potential in addressing drug-resistant strains of bacteria, such as Staphylococcus aureus. The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division. The development of hybrids containing triazole and pyrimidine moieties has led to compounds with potent antibacterial properties, potentially offering new avenues for treating bacterial infections (Li & Zhang, 2021).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives are also significant in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. These properties make them suitable for use as sensing probes in various applications, including the detection of ions or molecules. Besides, these derivatives possess a wide range of medicinal applications, underlining their versatility in scientific research (Jindal & Kaur, 2021).
Anti-Inflammatory and Pharmacological Properties
Research on pyrimidine derivatives has expanded to explore their anti-inflammatory properties. These compounds show potential in inhibiting various inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. The structure-activity relationships (SAR) of these derivatives provide insights into developing new anti-inflammatory agents with improved efficacy and reduced toxicity (Rashid et al., 2021).
Synthesis of N-Heterocycles and Chiral Molecules
Chiral sulfinamides, particularly tert-butanesulfinamide, play a crucial role in the stereoselective synthesis of amines and N-heterocycles, including pyrimidine derivatives. These methodologies enable the production of structurally diverse compounds that are important in pharmaceutical development and other areas of chemistry (Philip et al., 2020).
Optoelectronic Materials
Quinazolines and pyrimidines are integral to creating novel optoelectronic materials due to their luminescent properties. These compounds are utilized in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the broad applicability of pyrimidine derivatives in material science (Lipunova et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
3-tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)8-13-12-7-4-6(10)11-5-14(7)8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROUGZXQSCJFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=NC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



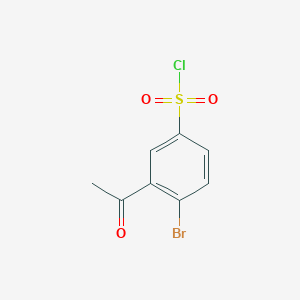
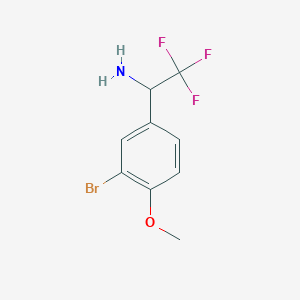
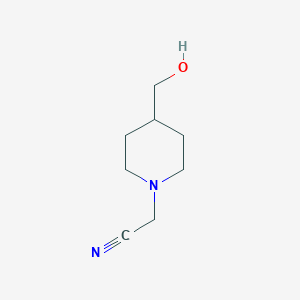
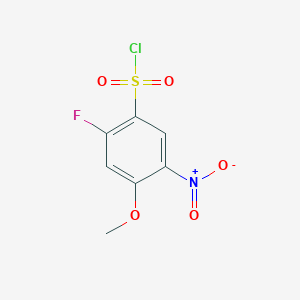
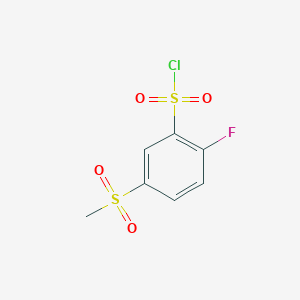
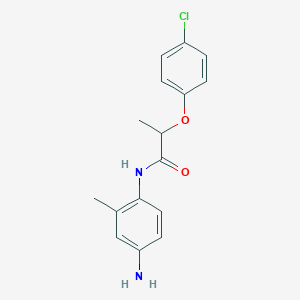
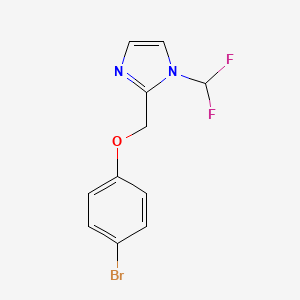


![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)
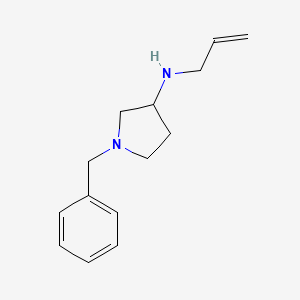
![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)
